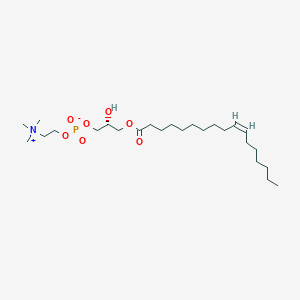
1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a crucial role in various biological processes. It is a derivative of glycerophosphocholine, where the glycerol backbone is esterified with a heptadecenoyl fatty acid at the sn-1 position. This compound is significant in the study of lipid metabolism and membrane biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with heptadecenoyl chloride. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated heptadecenoyl chain, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine head group can undergo substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated phospholipid derivatives.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound in the study of lipid chemistry and membrane dynamics.
Biology: Plays a role in the study of cell membrane structure and function.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomal drug delivery systems and as an emulsifier in various products.
Mechanism of Action
The mechanism of action of 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and can modulate their activity. The compound also participates in signaling pathways by acting as a precursor for bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
- 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphoethanolamine
- 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphoglycerol
- 1-(10Z-heptadecenoyl)-sn-glycero-3-phosphoserine
Uniqueness
1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in modulating membrane properties. Compared to other similar compounds, it has distinct effects on membrane fluidity and protein interactions, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C25H50NO7P |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h10-11,24,27H,5-9,12-23H2,1-4H3/b11-10-/t24-/m1/s1 |
InChI Key |
XBGIMYLOTRDXPK-AGXIJRPPSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


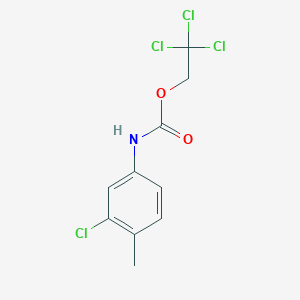
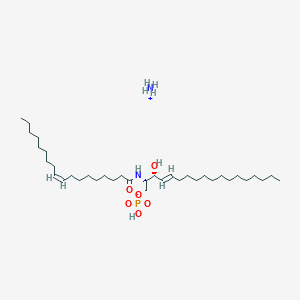
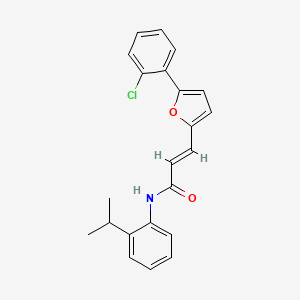

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
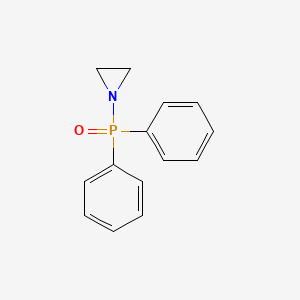
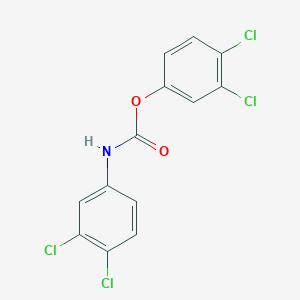
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)

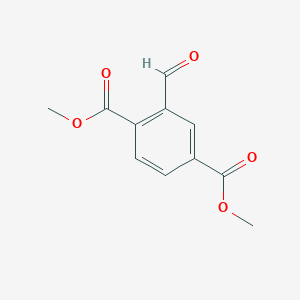



![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
